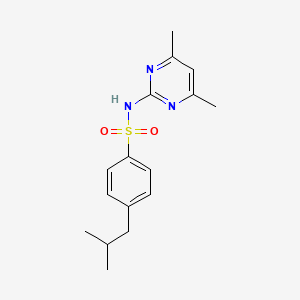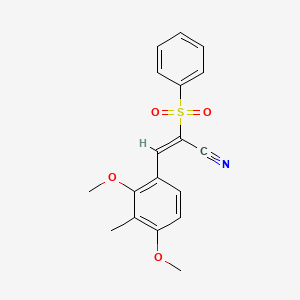
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide, also known as DIPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPIB is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects beyond its inhibition of CA IX. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as the activity of the enzyme histone deacetylase 6 (HDAC6). This compound has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the proliferation of fibroblasts.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide in laboratory experiments is its high selectivity for CA IX, which allows for specific targeting of cancer cells. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its relatively low potency compared to other CA IX inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a fluorescent probe for imaging CA IX expression in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other areas of scientific research.
Synthesis Methods
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-isobutylbenzenesulfonyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as recrystallization or column chromatography.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide has been widely used in scientific research for its ability to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and improve the effectiveness of chemotherapy and radiation therapy. This compound has also been studied for its potential use as a fluorescent probe for imaging CA IX expression in cancer cells.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11(2)9-14-5-7-15(8-6-14)22(20,21)19-16-17-12(3)10-13(4)18-16/h5-8,10-11H,9H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYZPHVBBTVPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)


![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)
